N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-Benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a ketone at position 2, and a benzyl-substituted carboxamide at position 3. Its synthesis likely follows methodologies analogous to those described for similar naphthyridine derivatives, such as microwave-assisted coupling () or deprotection using trifluoroacetic acid (TFA) ().
Properties
IUPAC Name |
N-benzyl-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-15-13(8-5-9-18-15)10-14(17(20)22)16(21)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHISWBKWDXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by functionalization to introduce the benzyl, methyl, and carboxamide groups. Key steps may include:
Cyclization Reactions: Formation of the naphthyridine core through cyclization of appropriate precursors.
N-alkylation: Introduction of the benzyl group via N-alkylation reactions using benzyl halides.
Amidation: Formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional distinctions between the target compound and key analogs.
Structural Variations and Substitution Patterns
Substituents on the 1,8-naphthyridine core and carboxamide nitrogen critically influence physicochemical properties and biological activity. Key examples include:
Table 1: Structural Comparison of Selected 1,8-Naphthyridine Derivatives
Key Observations:
- R1 Substitutions : The target compound’s methyl group at position 1 contrasts with hydroxy () or benzyl () groups in analogs. Hydroxy groups enhance metal-chelating capacity (critical for HIV integrase inhibition) but may reduce metabolic stability . Methyl substitution likely improves lipophilicity and stability.
- Carboxamide N-Substituents : The benzyl group in the target compound differs from halobenzyl (), phenyl (), or cycloalkyl () groups. Difluorobenzyl substituents (e.g., OZ1 in ) are common in antiviral agents due to enhanced binding affinity and pharmacokinetics .
- Additional Modifications : Substituents like 6-hydroxyhexyl () or chlorine () alter solubility and target engagement.
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